

A Technical Guide to Topaz for Single-Particle Cryo-EM Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Topaz*

Cat. No.: *B1169500*

[Get Quote](#)

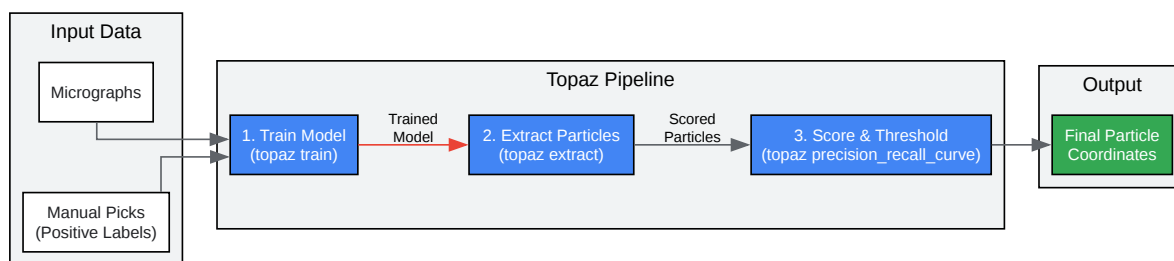
Introduction: **Topaz** is a powerful, open-source software package that leverages deep learning to address two critical challenges in the single-particle cryo-electron microscopy (cryo-EM) data analysis pipeline: particle picking and micrograph denoising.[1][2] Developed to improve the accuracy and efficiency of identifying particles in noisy micrographs, **Topaz** has become an essential tool for researchers aiming for high-resolution structure determination. This guide provides an in-depth technical overview of **Topaz**'s core functionalities, experimental protocols, and performance metrics, tailored for researchers, scientists, and professionals in drug development.

Core Technology I: Particle Picking

The primary innovation of **Topaz** for particle picking is its use of a positive-unlabeled (PU) learning framework with convolutional neural networks (CNNs).[3] This approach is particularly effective for cryo-EM data, where manually labeling every non-particle (a negative example) is infeasible. Instead, **Topaz** learns to distinguish particles from the background using only a small set of user-provided positive examples (particle coordinates) and the vast amount of remaining unlabeled data on the micrograph.[3]

Logical Workflow for Particle Picking

The **Topaz** particle picking pipeline is a multi-step process designed to train a model on a subset of data and then apply it to the entire dataset for automated particle identification.[3]



[Click to download full resolution via product page](#)

Fig. 1: The **Topaz** particle picking workflow.

Experimental Protocol: Particle Picking

This protocol outlines the command-line usage of **Topaz** for training a particle-picking model and extracting particle coordinates.

- Model Training (**topaz train**): The core training step. A model is trained using a set of micrographs and corresponding particle coordinates.
 - Methodology: Provide a list of micrograph file paths and their associated particle coordinate files. The PU learning algorithm trains a CNN to score regions of the micrograph based on their likelihood of containing a particle.
 - Command:
 - Key Parameters:
 - -i: Path to training micrographs.
 - -t: Path to text files with particle coordinates.
 - --train-path: Directory to save the trained model.
- Particle Extraction (**topaz extract**): Use the trained model to identify and extract particle coordinates from a larger set of micrographs.

- Methodology: The trained model is applied in a sliding-window fashion across each micrograph. A score is assigned to each pixel. A non-maximum suppression algorithm is then used to identify the final particle coordinates from the score map.[\[1\]](#)[\[3\]](#)
- Command:
- Key Parameters:
 - -m: Path to the trained model file.
 - -i: Path to all micrographs for picking.
 - -o: Directory to save the output coordinate files.
- Thresholding (**topaz** precision_recall_curve): Particles extracted by **Topaz** have associated scores. This optional but recommended step helps determine an optimal score threshold to balance precision and recall.[\[4\]](#)
 - Methodology: Using a validation set of micrographs with known particle locations, this command calculates precision-recall metrics at various score thresholds, allowing the user to select a threshold that optimizes the F1-score or meets specific experimental needs.[\[4\]](#)
 - Command:

Quantitative Performance Data: Particle Picking

Studies have demonstrated that **Topaz** significantly outperforms traditional methods in both the quantity of high-quality particles identified and the resolution of the final reconstruction.[\[3\]](#)

Metric	Dataset (EMPIAR-ID)	Topaz Performance	Comparison Method Performance
Particle Count Increase	10025	3.22x more particles	Curated Deposited Set
10028	1.72x more particles	Curated Deposited Set	
10215	3.68x more particles	Curated Deposited Set	
Reconstruction Resolution	10025 (β -galactosidase)	3.70 Å	3.92 Å (Template Picking)
False Positive Rate	10096 (TcdA1)	~0.5% after 2D classification	Not specified

Table 1: Performance metrics for **Topaz** particle picking compared to conventional methods. Data sourced from Bepler, et al., Nature Methods (2019).[3]

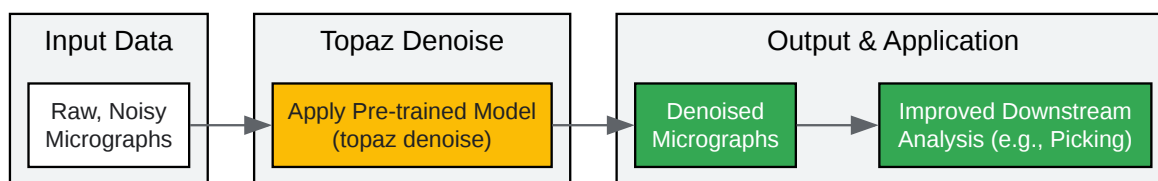
Core Technology II: Micrograph Denoising

Topaz-Denoise utilizes a deep learning method to reliably and rapidly increase the signal-to-noise ratio (SNR) of cryo-EM images and cryo-electron tomography (cryo-ET) tomograms.[5] The core algorithm is based on the Noise2Noise framework, which cleverly circumvents the need for clean, noise-free ground truth images for training.[6][7]

By splitting the movie frames from a cryo-EM camera into even and odd sets, two independent but noisy observations of the same underlying signal are created. The neural network is trained to reconstruct the signal in one set from the other, effectively learning the statistical properties of the noise without ever seeing a "perfect" image.[6]

Logical Workflow for Denoising

The denoising workflow is straightforward, typically involving the application of a pre-trained general model to new datasets without requiring additional training.[5]



[Click to download full resolution via product page](#)

Fig. 2: The **Topaz**-Denoise workflow.

Experimental Protocol: Denoising

This protocol describes how to use the **topaz** denoise command. **Topaz** provides several pre-trained models that are effective across a wide range of imaging conditions.^[6]

- Denoise Micrographs (**topaz** denoise): Apply a pre-trained model to enhance the SNR of your micrographs.
 - Methodology: The command loads a specified pre-trained model and processes the input micrographs, writing the denoised versions to an output directory. The general models are trained on thousands of micrographs from diverse datasets, making them broadly applicable.^{[5][6]}
 - Command:
 - Key Parameters:
 - -i: Path to input micrographs.
 - -o: Directory to save denoised micrographs.
 - --model-path: Path to a pre-trained model file. If not specified, **Topaz** uses a default general model.

Quantitative Performance Data: Denoising

Denoising with **Topaz** offers a substantial improvement in image quality, which facilitates better visualization and can improve the performance of downstream processing steps.

Metric	Performance	Comparison
SNR Improvement	~100x	Raw Micrographs
~1.8x	Other Denoising Methods	

Table 2: Signal-to-Noise Ratio (SNR) improvement with **Topaz**-Denoise. Data sourced from Bepler, et al., bioRxiv (2019).[6]

Integration with Cryo-EM Suites

Topaz is designed to be modular and is widely integrated into popular cryo-EM data processing suites.[6] Notably, it is available as a set of jobs within CryoSPARC and can be incorporated into Appion pipelines, allowing for seamless inclusion into existing workflows.[6][8]

Conclusion

Topaz provides a robust, deep learning-based solution for automated particle picking and micrograph denoising. Its PU learning approach for picking enables the identification of challenging particles from minimal labels, while its Noise2Noise denoising framework significantly enhances micrograph quality without requiring ground-truth data.[3][6] For researchers and drug development professionals, **Topaz** represents a significant advancement, enabling higher throughput, improved accuracy, and ultimately, higher-resolution structural insights from cryo-EM data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GitHub - tbepler/topaz: Pipeline for particle picking in cryo-electron microscopy images using convolutional neural networks trained from positive and unlabeled examples. Also featuring micrograph and tomogram denoising with DNNs. [github.com]
- 2. Topaz [cb.csail.mit.edu]

- 3. Positive-unlabeled convolutional neural networks for particle picking in cryo-electron micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Code Ocean [codeocean.com]
- 5. Topaz-Denoise: general deep denoising models for cryoEM and cryoET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. guide.cryosparc.com [guide.cryosparc.com]
- To cite this document: BenchChem. [A Technical Guide to Topaz for Single-Particle Cryo-EM Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1169500#topaz-software-for-single-particle-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com